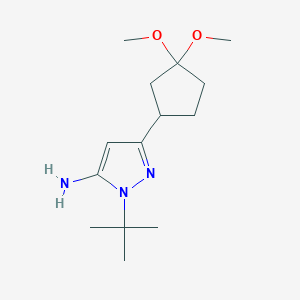
1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a tert-butyl group and a 3,3-dimethoxycyclopentyl group, making it a subject of study for its reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base.
Attachment of the 3,3-dimethoxycyclopentyl group: This can be done through a substitution reaction using a suitable cyclopentyl derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism by which 1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine stands out due to its unique combination of substituents on the pyrazole ring. Similar compounds may include:
1-(tert-Butyl)-3-(cyclopentyl)-1H-pyrazol-5-amine: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(tert-Butyl)-3-(3,3-dimethoxycyclohexyl)-1H-pyrazol-5-amine: Features a cyclohexyl group instead of a cyclopentyl group, potentially altering its chemical properties and applications.
The presence of the 3,3-dimethoxycyclopentyl group in this compound contributes to its distinct reactivity and potential for unique applications in scientific research.
Eigenschaften
Molekularformel |
C14H25N3O2 |
|---|---|
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
2-tert-butyl-5-(3,3-dimethoxycyclopentyl)pyrazol-3-amine |
InChI |
InChI=1S/C14H25N3O2/c1-13(2,3)17-12(15)8-11(16-17)10-6-7-14(9-10,18-4)19-5/h8,10H,6-7,9,15H2,1-5H3 |
InChI-Schlüssel |
QOAXYSDYEOLOSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=CC(=N1)C2CCC(C2)(OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















